![molecular formula C18H14N2O2S B14994009 2-(2-hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B14994009.png)
2-(2-hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry and materials science. This compound belongs to the class of pyrimidine-thiones, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves the formation of the pyrimidine-thione core through the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S). This transformation can be achieved using thionation agents such as Lawesson’s reagent or phosphorus pentasulfide . The reaction conditions often include heating the reactants in an appropriate solvent, such as toluene or xylene, under reflux.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group back to a carbonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups attached to the pyrimidine-thione core.
Scientific Research Applications
2-(2-hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Biological Research: It can be used as a probe to study the biological pathways involving sulfur-containing heterocycles.
Materials Science: The unique electronic properties of the compound make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism by which 2-(2-hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione exerts its effects involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The exact molecular pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine-thiones and their derivatives, such as:
- Pyrrolo[2,3-d]pyrimidinethione derivatives
- Thieno[2,3-d]pyrimidinethione derivatives
Uniqueness
What sets 2-(2-hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione apart is its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly effective in certain applications, such as its potential anticancer activity .
Properties
Molecular Formula |
C18H14N2O2S |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C18H14N2O2S/c1-10-5-4-6-11-9-13-17(22-15(10)11)19-16(20-18(13)23)12-7-2-3-8-14(12)21/h2-8,21H,9H2,1H3,(H,19,20,23) |
InChI Key |
ZYJUIKZUMQHXRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


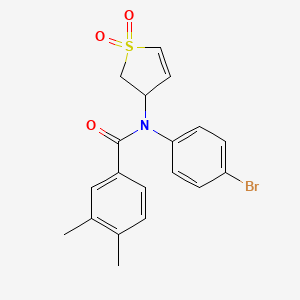
![7-methyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide](/img/structure/B14993935.png)
![3-(4-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B14993946.png)

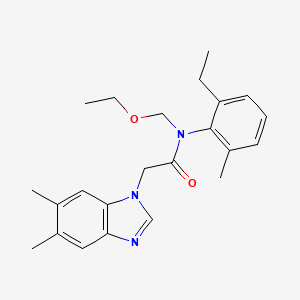
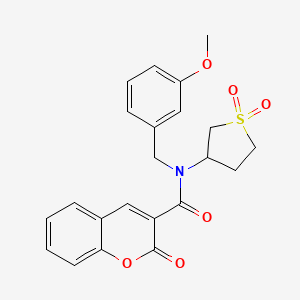
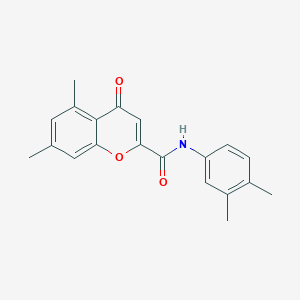
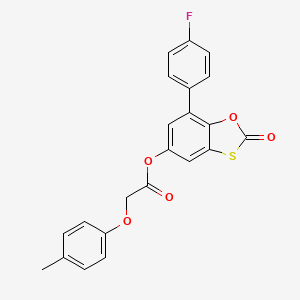
![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-phenylpropyl)propanamide](/img/structure/B14993974.png)
![5-bromo-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14993979.png)
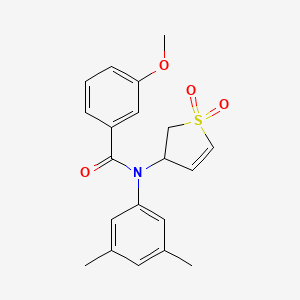
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(4-chlorophenyl)ethyl]propanamide](/img/structure/B14993990.png)
![7-(2,3-dimethoxyphenyl)-3-(furan-2-yl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B14994006.png)
![N-(3,4-dimethylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B14994008.png)
